Cas no 12772-47-3 (PENTALYN)

PENTALYN structure
PENTALYN structure
Product Name:PENTALYN
CAS No:12772-47-3
MF:C23H46O6
MW:418.607748508453
CID:94373
PubChem ID:6436385
Update Time:2025-04-18

PENTALYN Chemical and Physical Properties

Names and Identifiers

    • PENTALYN
    • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 9-octadecenoate
    • PENTAERYTHRITOL OLEATE
    • (9Z)-octadec-9-enoic acid - 2,2-bis(hydroxymethyl)propane-1,3-diol (1:1)
    • [3-hydroxy-2,2-bis(hydroxymethyl)propyl] octadec-9-enoate
    • 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
    • Pentol.
    • 9-Octadecensure (Z)-, Ester mit 2,2-Bis(hydroxymethyl)-1,3-propandiol
    • 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
    • 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol Pentaerythritol oleate 9-octadecenoic acid (z)-, ester with2,2-bis(hydroxymethyl)-1,3-propanediol 9-Octadecenoic acid(Z)-,ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
    • 12772-47-3
    • 2,2-Bis(hydroxymethyl)propane-1,3-diol;(Z)-octadec-9-enoic acid
    • EINECS 235-816-8
    • Inchi: 1S/C18H34O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);6-9H,1-4H2/b10-9-;
    • InChI Key: ARWLNYJOVMFZNY-KVVVOXFISA-N
    • SMILES: OCC(CO)(CO)CO.OC(CCCCCCC/C=C\CCCCCCCC)=O

Computed Properties

  • Exact Mass: 400.31902
  • Monoisotopic Mass: 418.329439
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 19
  • Complexity: 285
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 360°Cat760mmHg
  • Flash Point: 270.1°C
  • Refractive Index: 1.489
  • PSA: 86.99
  • LogP: 4.53040

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